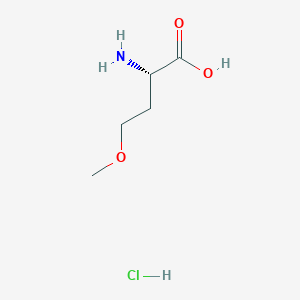

O-Methyl-L-homoserine hydrochloride

Description

Overview of O-Methyl-L-homoserine Hydrochloride within Amino Acid Metabolism Research

O-Methyl-L-homoserine is implicated in the broader context of amino acid metabolism, primarily through its relationship with its parent compound, L-homoserine. L-homoserine is a key intermediate in the biosynthesis of essential amino acids, namely methionine, threonine, and isoleucine, originating from aspartic acid. wikipedia.org The metabolic pathway involves the conversion of L-aspartate-4-semialdehyde to L-homoserine, a reaction catalyzed by the enzyme homoserine dehydrogenase. nih.gov

Research in this area often focuses on the enzymes involved in these pathways. For instance, homoserine dehydrogenase has been a subject of study for its role in regulating the production of these essential amino acids. nih.govwikipedia.org O-Methyl-L-homoserine, as a derivative, is utilized in studies to understand the specificity and mechanisms of enzymes within these metabolic routes. It can act as a precursor in the biosynthesis of methionine, an essential amino acid critical for protein synthesis and various methylation reactions. The study of how compounds like O-methyl-homoserine influence the activity of enzymes in these pathways is crucial for understanding cellular metabolism and growth.

Metabolic engineering studies in microorganisms like Escherichia coli have aimed to optimize the production of L-homoserine and its derivatives. nih.gov By manipulating genes involved in the aspartate metabolic pathway, researchers have been able to increase the yield of L-homoserine, which can then serve as a starting material for the synthesis of its derivatives. nih.gov

Non-Proteinogenic Amino Acid Context in Research

L-homoserine and its derivatives, including O-Methyl-L-homoserine, are classified as non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids genetically coded for in proteins. wikipedia.org The study of non-proteinogenic amino acids is a significant area of research as they offer unique structural and functional properties that can be exploited in various applications.

In the field of peptide synthesis, non-proteinogenic amino acids like Fmoc-O-methyl-L-homoserine are used as building blocks to create novel peptides with enhanced characteristics. chemimpex.com The incorporation of such modified amino acids can improve the stability, solubility, and bioavailability of peptide-based drugs. chemimpex.com The methoxy (B1213986) group in O-Methyl-L-homoserine, for example, can introduce desirable properties into a peptide chain. chemimpex.com These synthetic peptides are instrumental in drug development for targeting specific biological pathways. chemimpex.com

The use of non-proteinogenic amino acids also extends to protein engineering, where they are incorporated to modify protein structures and enhance their functionality for applications in biotechnology and synthetic biology. chemimpex.com Furthermore, these unique amino acids are employed in bioconjugation processes to link biomolecules to other molecules or surfaces. chemimpex.com

| Research Application | Significance of Using Non-Proteinogenic Amino Acids |

| Peptide Synthesis | Creation of complex and functional peptides with enhanced stability and solubility. chemimpex.com |

| Drug Development | Design of peptide-based drugs targeting specific biological pathways. chemimpex.com |

| Protein Engineering | Modification of proteins to improve their stability and functionality. chemimpex.com |

| Bioconjugation | Attachment of biomolecules to surfaces or other molecules. chemimpex.com |

Historical Context of Homoserine Derivative Research

Research into homoserine and its derivatives has evolved over time, driven by their importance in biochemistry and potential applications in various industries. Initially, the focus was on understanding the fundamental role of L-homoserine in the metabolic pathways of essential amino acids in microorganisms and plants. wikipedia.orgwikipedia.org

With advancements in synthetic chemistry, the focus expanded to the preparation and utilization of homoserine derivatives. A key development in this area was the use of L-homoserine lactone, which is formed from the cyanogen (B1215507) bromide cleavage of peptides at methionine residues. wikipedia.org This reaction became a valuable tool in peptide sequencing and analysis.

In more recent decades, research has been directed towards the synthesis and application of a wider range of homoserine derivatives. For instance, N-acyl homoserine lactones have been identified as important signaling molecules in the quorum sensing systems of Gram-negative bacteria, regulating various physiological processes. google.com This discovery opened up new avenues of research in microbiology and the development of novel antimicrobial strategies.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

(2S)-2-amino-4-methoxybutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

InChI Key |

ZFXOVEPJFBGFGF-WCCKRBBISA-N |

Isomeric SMILES |

COCC[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

COCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving O Methyl L Homoserine Hydrochloride

Precursor Role in Methionine Biosynthesis Pathways

O-Methyl-L-homoserine hydrochloride serves as a key intermediate in the complex and highly regulated pathways leading to the synthesis of L-methionine. researchgate.net

In many microorganisms, the synthesis of L-methionine proceeds through the activation of L-homoserine. wikipedia.org One common activation strategy involves the acetylation of L-homoserine to form O-acetyl-L-homoserine (OAH). nih.govnih.gov This reaction is catalyzed by the enzyme homoserine O-acetyltransferase. nih.gov OAH then serves as a crucial precursor, which can be converted to L-methionine. nih.govnih.gov The enzyme O-acetyl-L-homoserine sulfhydrylase can catalyze the reaction of OAH with methanethiol (B179389) to produce L-methionine and acetate. wikipedia.org

The production of OAH itself is a significant area of research, with efforts focused on enhancing its accumulation in industrial microorganisms like Corynebacterium glutamicum and Escherichia coli for the subsequent synthesis of L-methionine. nih.govnih.gov

Table 1: Key Enzymes in O-Acetyl-L-homoserine Metabolism

| Enzyme | Function | Organism Examples |

| Homoserine O-acetyltransferase | Catalyzes the formation of O-acetyl-L-homoserine from L-homoserine and acetyl-CoA. nih.gov | Corynebacterium glutamicum, Escherichia coli nih.govnih.gov |

| O-acetyl-L-homoserine sulfhydrylase | Catalyzes the conversion of O-acetyl-L-homoserine to homocysteine or L-methionine. wikipedia.orgnih.govuniprot.org | Saccharomyces cerevisiae, Leptospira meyeri nih.govuniprot.org |

An alternative route for L-homoserine activation involves its phosphorylation to O-phospho-L-homoserine (OPH). ontosight.ai This intermediate is pivotal, standing at a metabolic crossroads. In plants and some bacteria, OPH is a precursor for threonine biosynthesis. researchgate.netnih.gov However, recent research has uncovered a novel methionine biosynthetic pathway in Streptomyces species that utilizes OPH directly. researchgate.netnih.govasm.org In this pathway, the enzyme MetM, a homocysteine synthase, converts OPH to L-homocysteine, a direct precursor to L-methionine. researchgate.netnih.gov This discovery highlights the metabolic plasticity of microorganisms and the diverse strategies employed for synthesizing essential amino acids.

The biosynthesis of L-methionine is a prime example of metabolic pathway complexity, featuring both divergent and convergent points. researchgate.net L-homoserine itself is derived from aspartate and represents a critical branch point, leading to the synthesis of methionine, threonine, and isoleucine. wikipedia.orgnih.gov

The activation of L-homoserine to either O-acetyl-L-homoserine or O-phospho-L-homoserine represents a divergence. nih.govresearchgate.net The subsequent steps then converge towards the synthesis of homocysteine, which is ultimately methylated to form L-methionine. ontosight.ainih.gov For instance, in some bacteria, O-acetyl-L-homoserine reacts with sulfide (B99878) to form homocysteine directly. nih.gov In other pathways, O-succinyl-L-homoserine, another activated form of homoserine, reacts with cysteine to form cystathionine (B15957), which is then cleaved to yield homocysteine. nih.govresearchgate.net The recently discovered pathway in Streptomyces that uses O-phospho-L-homoserine also converges at the level of homocysteine formation. researchgate.netnih.gov

Microbial Metabolic Pathways and this compound Synthesis

Certain microorganisms have the capacity to synthesize O-alkylhomoserines, including O-Methyl-L-homoserine, through specific enzymatic reactions. nih.gov

Methanol-utilizing bacteria, also known as methylotrophs, are a diverse group of microorganisms capable of using methanol (B129727) as their sole source of carbon and energy. nih.gov In some of these bacteria, the accumulation of a compound identified as methoxine has been observed. researchgate.net Methoxine is another name for O-Methyl-L-homoserine. iris-biotech.de The accumulation of this compound can be influenced by the concentration of methanol in the growth medium. researchgate.net For instance, studies with the methylotroph Methylosinus trichosporium OB3b have shown that modulating the activity of methanol dehydrogenase can lead to the accumulation of methanol, which in turn can influence the metabolic landscape of the organism. nih.gov

Table 2: Research Findings on Methoxine (O-Methyl-L-homoserine) Accumulation

| Organism | Condition | Observation | Reference |

| Methylobacterium extorquens AM1 | Growth on methanol | Can be engineered for bioprocesses using high concentrations of methanol. researchgate.net | researchgate.net |

| Methylosinus trichosporium OB3b | Downregulation of methanol dehydrogenase | Leads to methanol accumulation. nih.gov | nih.gov |

| Not specified | Reaction catalyzed by MetY | Accumulation of methoxine over time in the presence of methanol and O-acetyl-L-homoserine. researchgate.net | researchgate.net |

The synthesis of O-alkylhomoserines in microorganisms is primarily catalyzed by the enzyme O-acetylhomoserine sulfhydrylase. nih.govnih.gov This enzyme exhibits broad substrate specificity and, in addition to its primary role in homocysteine synthesis, can catalyze the reaction between O-acetyl-L-homoserine and various alcohols to form the corresponding O-alkylhomoserines. nih.gov

Research on Corynebacterium acetophilum has shown that its O-acetylhomoserine sulfhydrylase can utilize methanol, ethanol, n-propanol, and n-butanol to synthesize their respective O-alkylhomoserine derivatives. nih.gov This activity has also been observed in the O-acetylhomoserine sulfhydrylase purified from Saccharomyces cerevisiae. nih.gov This indicates that the capacity for O-alkylhomoserine synthesis is not limited to a narrow group of microorganisms but may be a more widespread metabolic capability.

This compound occupies a fascinating niche in microbial biochemistry. Its involvement as an intermediate in the vital methionine biosynthetic pathway, coupled with its direct synthesis by certain microorganisms, particularly methanol-utilizers, highlights the metabolic versatility of the microbial world. Understanding the intricate pathways and enzymatic reactions associated with this compound not only deepens our knowledge of fundamental cellular processes but also opens avenues for biotechnological applications, such as the engineered production of essential amino acids.

Plant Metabolic Pathways and this compound

In the context of plant biology, the metabolic pathways involving homoserine derivatives are crucial for producing a range of compounds. While plants can synthesize L-homoserine from aspartate, its subsequent conversion into bioactive secondary metabolites is sometimes carried out by symbiotic microorganisms residing within the plant tissue. A prominent example is the synthesis of loline (B1675033) alkaloids, which are potent insecticidal and insect-deterrent compounds. wikipedia.org These alkaloids are produced by endophytic fungi of the genus Epichloë, which live in a mutualistic relationship with many cool-season grasses. wikipedia.orgnih.gov The fungus synthesizes the protective alkaloids, and the host plant provides essential nutrients, including precursor amino acids. researchgate.net

Research has firmly established that a homoserine derivative is a direct precursor in the biosynthesis of loline alkaloids by endophytic fungi within host grasses. uky.edu The pathway begins with the amino acids L-homoserine and L-proline. nih.govresearchgate.net In a key initial step, these two precursors are condensed in a reaction catalyzed by a fungal enzyme, LolC, to form an intermediate called N-(3-amino-3-carboxy)propylproline (NACPP). wikipedia.org

Following this condensation, a series of enzyme-catalyzed decarboxylations, cyclizations, and oxidations occur, all orchestrated by proteins encoded by the fungal lol gene cluster. wikipedia.orgnih.gov These steps ultimately form the distinctive saturated pyrrolizidine (B1209537) ring structure of lolines, which features an uncommon ether bridge between two carbons (C-2 and C-7). wikipedia.org The basic loline structure, norloline, can then undergo further modifications, such as the addition of methyl and formyl groups, to create a variety of loline species with differing levels of bioactivity. plos.org For instance, the enzyme LolP, a cytochrome P450 monooxygenase, is required for the oxygenation of N-methylloline to produce the abundant N-formylloline. plos.org

While the synthesis is fungal, the resulting loline alkaloids provide significant protection to the host grass from insect herbivores, demonstrating a vital biochemical interaction where a homoserine derivative is converted into a high-value bioactive compound within the plant environment. wikipedia.org

Table 1: Key Research Findings on Loline Alkaloid Biosynthesis

| Finding | Precursor(s) | Key Enzyme(s)/Gene(s) | Resulting Compound/Intermediate | Organism | Citation |

| Pathway Elucidation | L-proline and L-homoserine | LolC | N-(3-amino-3-carboxy)propylproline (NACPP) | Neotyphodium uncinatum (fungal endophyte) | wikipedia.orgresearchgate.net |

| Genetic Basis | L-proline and L-homoserine | lol gene clusters | Loline alkaloids | Neotyphodium uncinatum (fungal endophyte) | nih.gov |

| Intermediate Identification | Deuterium-labeled potential precursors | - | exo-1-aminopyrrolizidine | Neotyphodium uncinatum (fungal endophyte) | uky.edu |

| Diversification Step | N-methylloline | LolP | N-formylloline | Epichloë species (fungal endophyte) | plos.org |

Enzymatic Activities and Interactions of O Methyl L Homoserine Hydrochloride

Substrate Recognition and Catalysis by Key Enzymes

The enzymatic conversion of O-substituted L-homoserines is a central theme in the metabolic pathways of many organisms. Several key enzymes, including Homoserine O-Acetyltransferase, O-Acetyl-L-homoserine Sulfhydrylase, O-Succinyl-L-homoserine Sulfhydrylase, and L-Methionine γ-Lyase, play crucial roles in recognizing and catalyzing reactions involving these substrates.

Homoserine O-Acetyltransferase (HTA) Interactions

Homoserine O-acetyltransferase (HTA), also known as MetX, is a critical enzyme that initiates the methionine biosynthesis pathway in many bacteria and pathogens. nih.gov It catalyzes the transfer of an acetyl group from acetyl-CoA to L-homoserine, resulting in the formation of O-acetyl-L-homoserine. nih.govuniprot.org This reaction proceeds through a ping-pong kinetic mechanism, where an acetyl-enzyme intermediate is formed before the acetyl group is transferred to homoserine. nih.govuniprot.org

The active site of HTA typically contains a catalytic triad (B1167595) of Ser-His-Asp. nih.gov Studies on MetX from Mycobacterium tuberculosis (MtbMetX) have provided detailed mechanistic insights. Quantum mechanics/molecular mechanics (QM/MM) calculations, along with mutagenesis and mass spectrometry, have shown that the aspartate residue (D320) of the catalytic triad is involved in proton transfer during the acetylation of homoserine but not during the initial formation of the acyl-enzyme intermediate. nih.gov While the substitution of this aspartate residue significantly reduces the rate of O-acetyl-homoserine production, it does not completely halt the formation of the acyl-enzyme intermediate. nih.gov This highlights the intricate role of each component of the catalytic triad in the enzyme's function.

O-Acetyl-L-homoserine Sulfhydrylase (MetY, Cgl0653) Activity

O-Acetyl-L-homoserine sulfhydrylase (MetY) is an essential enzyme in the methionine synthesis pathway for certain microorganisms, where it functions as a homocysteine synthase. nih.gov This enzyme catalyzes the production of homocysteine from O-acetyl-L-homoserine (OAH) and hydrogen sulfide (B99878). uniprot.org It can also participate in an alternative pathway for L-homocysteine synthesis in microbes that primarily synthesize it via cystathionine (B15957). nih.gov

Research has shown that O-acetylhomoserine sulfhydrylase also possesses the ability to synthesize O-alkylhomoserines from alcohols and O-acetylhomoserine. nih.govnih.gov An enzyme purified from Corynebacterium acetophilum demonstrated both O-alkylhomoserine-synthesizing and O-acetylhomoserine sulfhydrylase activities. nih.govnih.gov This enzyme was found to catalyze the formation of various O-alkylhomoserines when presented with different alcohols, with the activity decreasing in the order of ethyl alcohol, n-propyl alcohol, n-butyl alcohol, methyl alcohol, and n-pentyl alcohol. nih.govnih.gov This suggests that the enzyme has a broad substrate specificity towards alcohols, enabling the synthesis of a range of O-alkyl-L-homoserine compounds. Furthermore, O-acetylhomoserine sulfhydrylase purified from Saccharomyces cerevisiae also exhibited this O-alkylhomoserine-synthesizing capability. nih.govnih.gov

The synthesis of O-alkylhomoserines, including O-methyl-L-homoserine, by O-acetylhomoserine sulfhydrylase is dependent on the presence of the corresponding alcohol. nih.govnih.gov As demonstrated with the enzyme from Corynebacterium acetophilum, the formation of O-methyl-L-homoserine occurs when methanol (B129727) is provided as a substrate along with O-acetylhomoserine. nih.govnih.gov This reaction is part of the broader catalytic activity of the enzyme, which can utilize various alcohols to produce different O-alkylated homoserine derivatives. nih.govnih.gov

O-Succinyl-L-homoserine Sulfhydrylase (tsOSHS) Function

O-Succinyl-L-homoserine sulfhydrylase (OSHS) is another key enzyme in methionine biosynthesis, particularly in organisms that utilize O-succinyl-L-homoserine (OSH) as an intermediate. nih.govnih.govfrontiersin.org A novel OSHS from Thioalkalivibrio sulfidiphilus (tsOSHS) has been identified and characterized. nih.govnih.govfrontiersin.org This enzyme catalyzes the conversion of OSH to L-methionine. nih.govnih.gov The recombinant tsOSHS showed optimal activity at 35°C and a pH of 6.5 and exhibited significant thermostability. nih.govnih.govfrontiersin.org The activity of tsOSHS was notably enhanced by the presence of Fe²⁺ ions. nih.govnih.govfrontiersin.org This enzyme is considered a potential candidate for the large-scale biological production of L-methionine. nih.govnih.govfrontiersin.org

L-Methionine γ-Lyase Reactions with O-Substituted L-Homoserines

L-Methionine γ-lyase (MGL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme with broad substrate specificity. tandfonline.comoup.comwikipedia.orgnih.gov It catalyzes the α,γ-elimination of O-substituted L-homoserines, such as O-acetyl-, O-succinyl-, and O-ethyl-L-homoserine, to produce α-ketobutyrate, ammonia, and the corresponding alcohol or carboxylate. tandfonline.comoup.com The enzyme also facilitates γ-replacement reactions with various thiols to synthesize S-substituted L-homocysteines. tandfonline.comoup.com

The reactivity of MGL towards different O-substituted L-homoserines varies. For instance, the relative rates of α,γ-elimination compared to L-methionine are 140% for O-acetyl-L-homoserine, 17% for O-succinyl-L-homoserine, and 99% for O-ethyl-L-homoserine. tandfonline.comoup.com The reaction mechanism for the α,γ-elimination of O-acetyl-L-homoserine is proposed to proceed through a stabilized α-carbanion of a Schiff base between PLP and vinylglycine. tandfonline.comoup.com It is noteworthy that MGL does not catalyze the synthesis of O-substituted L-homoserines from alcohols or carboxylic acids in a γ-replacement reaction. tandfonline.comoup.com

Kinetic Parameters and Enzyme Characterization

The efficiency and specificity of enzymatic reactions involving O-Methyl-L-homoserine hydrochloride and related precursor molecules are defined by specific kinetic parameters. These include the optimal environmental conditions, the influence of substrate availability, and the necessity of non-protein chemical compounds, or coenzymes, for catalytic activity.

pH and Temperature Optima for Enzymatic Reactions

The catalytic activity of enzymes is profoundly influenced by pH and temperature. Each enzyme exhibits maximum activity at a specific optimal pH and temperature, which relate to its structural stability and the ionization state of its active site residues.

For enzymes involved in the metabolism of homoserine derivatives, these optima can vary significantly depending on the enzyme source. For instance, the enzyme MetY from the hyperthermophilic bacterium Thermotoga maritima, which catalyzes the formation of homocysteine from O-acetylhomoserine (OAH) or O-succinylhomoserine (OSH), displays peak activity at a pH of 7.0 and a temperature of 70°C. nih.gov The activity decreases sharply at higher temperatures, with the activity at 80°C being lower than at 37°C. nih.gov The optimal pH of 7.0 corresponds to the pKa for the dissociation of H₂S into HS⁻, a substrate in the reaction. nih.gov

In contrast, O-Succinyl-L-Homoserine Sulfhydrylase (OSHS) from Thioalkalivibrio sulfidiphilus shows the highest activity at a more moderate temperature of 35°C and a slightly acidic pH of 6.5. nih.gov The enzyme maintains high activity between 25-45°C but loses function rapidly above this range. nih.gov This highlights the adaptation of enzymes to the specific physiological conditions of their host organism. Similarly, other enzymes show varied optima; for example, a polyphenol oxidase from Lepiota procera has an optimal pH of 7.0 and a temperature of 40°C. researchgate.net

Below is an interactive table summarizing the optimal conditions for related enzymes.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| MetY | Thermotoga maritima | 7.0 | 70 | nih.gov |

| O-Succinyl-L-Homoserine Sulfhydrylase (tsOSHS) | Thioalkalivibrio sulfidiphilus | 6.5 | 35 | nih.gov |

| Polyphenol Oxidase (PPO) | Lepiota procera | 7.0 | 40 | researchgate.net |

| Erythrose Reductase (CmER) | Candida magnoliae | 5.5 | 42 | researchgate.net |

Coenzyme Requirements for this compound Metabolism

Many enzymes involved in amino acid metabolism, including the pathways utilizing homoserine derivatives, require coenzymes to function. These coenzymes act as carriers of chemical groups or electrons.

Homoserine dehydrogenase, which catalyzes the reduction of L-aspartate 4-semialdehyde to L-homoserine, is an oxidoreductase that requires either NAD⁺ or NADP⁺ as an electron acceptor. nih.govwikipedia.org The enzyme from Sulfolobus tokodaii can use both, though it shows higher affinity and activity with NAD⁺. nih.gov The subsequent acylation of homoserine to form O-acylhomoserine intermediates requires an acyl donor, such as succinyl-CoA or acetyl-CoA, and is catalyzed by a homoserine O-acyltransferase. tandfonline.comnih.gov

The direct sulfurylation enzymes, which convert O-acylhomoserine derivatives into homocysteine, are often dependent on pyridoxal 5'-phosphate (PLP). nih.gov PLP is a versatile coenzyme that facilitates various transformations of amino acids. MetY from T. maritima is a PLP-dependent enzyme. nih.gov Likewise, O-Succinyl-L-Homoserine Sulfhydrylase (OSHS) from Thioalkalivibrio sulfidiphilus requires PLP for its catalytic activity in the synthesis of L-methionine. nih.gov Finally, the methylation of homocysteine to form methionine is catalyzed by methionine synthase, which utilizes a methyl group from N⁵-methyl-tetrahydrofolate. youtube.com

Regulatory Mechanisms in this compound Metabolism

The biosynthesis of essential amino acids like methionine is a tightly regulated process to ensure that cellular resources are used efficiently and that the supply of the amino acid matches the cell's demand. This regulation occurs through various mechanisms, including feedback inhibition and control of gene expression.

Feedback Inhibition of Homoserine Dehydrogenase

Homoserine dehydrogenase (HSD) is a critical regulatory point in the aspartate pathway, which leads to the synthesis of methionine, threonine, and isoleucine. nih.govwikipedia.org The activity of HSD is often controlled by feedback inhibition from the downstream products of the pathway. nih.gov L-threonine is a common allosteric inhibitor of HSD in many organisms. wikipedia.orgnih.gov

In Corynebacterium glutamicum, HSD is strongly inhibited by L-threonine and weakly by L-isoleucine. nih.gov In the hyperthermophilic archaeon Sulfolobus tokodaii, HSD is notably inhibited by cysteine, which acts as a competitive inhibitor with respect to homoserine (Ki of 11 μM) and an uncompetitive inhibitor with respect to NAD⁺ (Ki of 0.55 mM). nih.gov Structural analysis revealed that cysteine binds to the homoserine binding site and forms a covalent bond with the NAD⁺ coenzyme, effectively blocking the enzyme's activity. nih.gov In contrast, methionine and threonine had little effect on the HSD from this organism. nih.gov This demonstrates the diversity of regulatory strategies employed by different organisms to control the flux through the aspartate pathway.

Regulation of Methionine Biosynthesis Pathways

Beyond the inhibition of single enzymes, the entire methionine biosynthesis pathway is subject to complex regulatory networks. These networks can involve feedback inhibition of the first committed enzyme in the pathway and transcriptional control of the relevant genes.

In the obligate methylotroph strain OM 33, the first enzyme specific to methionine biosynthesis, homoserine-O-transsuccinylase, is strictly regulated by feedback inhibition from S-adenosyl-L-methionine (SAM), a derivative of methionine. tandfonline.com SAM acts as a potent allosteric inhibitor of this enzyme. tandfonline.com Interestingly, the synthesis of the enzyme itself does not appear to be regulated by feedback repression in this bacterium. tandfonline.com

In plants such as Arabidopsis thaliana, the regulation focuses on cystathionine γ-synthase (CGS), which catalyzes the first committed step of methionine biosynthesis. hokudai.ac.jp This enzyme is not regulated by allosteric inhibition but rather at the level of gene expression. Specifically, the stability of the CGS1 mRNA is modulated by the levels of methionine or its derivatives, a mechanism that allows for precise control over the production of the enzyme. hokudai.ac.jp

In the bacterium Streptococcus mutans, a transcriptional regulator from the LysR family, known as MetR, controls the expression of key genes for both methionine biosynthesis (metEF) and uptake (atmBDE). nih.gov This coordinated regulation ensures that the cell can efficiently acquire or synthesize methionine as needed. The pathway leading to homocysteine can proceed through either a transsulfuration pathway using cysteine or a direct sulfhydrylation pathway using sulfide, both starting from an O-acylhomoserine intermediate. nih.gov A novel pathway discovered in Streptomyces bacteria utilizes O-phospho-L-homoserine, an intermediate typically associated with threonine biosynthesis, to produce homocysteine, highlighting the metabolic diversity in this pathway. nih.gov

Cross-talk and Interference in Metabolic Networks

The introduction of a novel metabolite or the overaccumulation of an endogenous one can lead to unintended interactions within the intricate metabolic network of an organism. This phenomenon, known as inhibitory cross-talk, occurs when molecules adventitiously interact with proteins or other molecules they have not previously encountered at high concentrations. nih.gov L-homoserine and its derivatives, including O-Methyl-L-homoserine, are structurally similar to other key metabolic intermediates, creating the potential for significant interference with various cellular pathways. nih.govnih.gov The study of these interactions is crucial for understanding the systemic effects of these compounds and for applications in metabolic engineering. nih.govnih.gov

Research has demonstrated that L-homoserine itself can be toxic to microorganisms like Escherichia coli at certain concentrations, not because it cannot be metabolized, but because it interferes with essential biological processes. nih.gov This toxicity is a direct result of metabolic cross-talk. Transcriptomic analysis of E. coli exposed to L-homoserine revealed potent repression of genes involved in locomotion, motility, chemotaxis, and the synthesis of branched-chain amino acids. nih.gov Concurrently, it induced a strong upregulation of genes in the sulfate (B86663) reductive assimilation pathway. nih.gov This illustrates how a single amino acid analog can trigger a complex and widespread reprogramming of cellular metabolism, diverting resources and inhibiting normal function.

A key mechanism for this interference is competitive inhibition at enzyme active sites. Because of its structural similarity to other amino acid precursors, L-homoserine can compete with the native substrates of various enzymes. For instance, L-homoserine is a known precursor in the biosynthesis of L-threonine and L-methionine, and its synthesis and degradation are tightly regulated, often involving the thrABC operon. nih.gov An imbalance in L-homoserine levels can disrupt this regulation, leading to the accumulation of by-products and depletion of essential substrates, which negatively impacts microbial growth and metabolic activity. nih.gov

Studies on engineered metabolic pathways have provided concrete examples of this cross-talk. In one case, it was found that L-homoserine, an intermediate in the host's normal metabolic network, could interfere with a newly introduced synthetic pathway for producing pyridoxal 5'-phosphate (PLP). nih.gov Specifically, L-homoserine acts as a competitive inhibitor against the pathway intermediate 4-hydroxy-L-threonine (4HT) for the active site of the enzyme threonine synthase (ThrB), thereby impeding the production of the target molecule. nih.gov This demonstrates how an endogenous metabolite can directly antagonize a novel pathway.

The following table summarizes key inhibitory interactions involving L-homoserine and related analogs within metabolic networks, as identified in research studies.

| Interfering Metabolite | Affected Enzyme(s) | Native Pathway/Process | Mechanism of Interaction |

| L-Homoserine | Threonine Synthase (ThrB) | Pyridoxal 5'-phosphate (PLP) Synthesis | Competitive inhibition against 4-hydroxy-L-threonine (4HT). nih.gov |

| 3-Hydroxy-2-oxopropyl phosphate (B84403) (3HP) | 3-phospho-d-glycerate dehydrogenase (SerA) | Serine Biosynthesis | Noncompetitive Inhibition. nih.gov |

| 3-Hydroxy-2-oxopropyl phosphate (3HP) | Threonine Deaminase (IlvA) | Isoleucine Biosynthesis | Competitive Inhibition. nih.gov |

| 3-Hydroxy-2-oxopropyl phosphate (3HP) | Acetohydroxyacid Synthase (IlvBN) | Isoleucine/Valine Biosynthesis | Suicide Inactivation. nih.gov |

| 4-Hydroxy-L-threonine (4HT) | Threonine Synthase (ThrB) | Threonine Biosynthesis | Competitive inhibition against L-homoserine. nih.gov |

Furthermore, the impact of L-homoserine on the E. coli transcriptome highlights the broad scope of its interference.

| Biological Process Affected by L-Homoserine | Direction of Regulation |

| Locomotion, Motility, Chemotaxis | Potent Repression. nih.gov |

| Branched-Chain Amino Acid Synthesis | Potent Repression. nih.gov |

| Sulfate Reductive Assimilation & Transport | Strong Upregulation. nih.gov |

These findings underscore the complex and often disruptive role that L-homoserine and its derivatives can play within cellular metabolic networks. The principle of structural analogy suggests that O-Methyl-L-homoserine would likely engage in similar cross-talk, potentially competing with substrates of enzymes involved in amino acid metabolism and biosynthesis, thereby interfering with cellular homeostasis.

Role As a Metabolic Analog and Biological Impact of O Methyl L Homoserine Hydrochloride

Misincorporation into Proteins and Cellular Consequences

The structural similarity of O-Methyl-L-homoserine to L-methionine allows it to be mistakenly incorporated into proteins during translation, a phenomenon with significant repercussions for protein structure and function.

Methionine Residue Substitution in Recombinant Proteins

Research has demonstrated that O-Methyl-L-homoserine, also referred to as methoxine, can be misincorporated into recombinant proteins in place of methionine residues. nih.govnih.govresearchgate.net This issue is particularly prominent in the methylotrophic yeast Pichia pastoris, specifically in strains with a slow methanol (B129727) utilization (MutS) phenotype when methanol is used as the sole carbon source for protein expression. nih.govnih.govresearchgate.net The synthesis of methoxine is linked to the enzymatic activity of O-acetyl homoserine sulfhydrylase, which can utilize methanol in a side reaction. nih.govresearchgate.netresearchgate.net This misincorporation results in a product variant with a mass difference of Δ-16 Da compared to the native protein. nih.govresearchgate.net

A study on the production of Nanobodies® in P. pastoris revealed that when MutS strains were used, a significant portion of the expressed protein contained O-Methyl-L-homoserine instead of methionine. nih.govresearchgate.net This modification was not observed in wild-type strains under the same conditions. nih.govresearchgate.net The identity of the Δ-16 Da modification was confirmed to be the substitution of methionine with O-methyl-L-homoserine through mass spectrometry analysis and comparison with synthetic peptides. researchgate.net

| Recombinant Protein | Host Organism | Condition | Observed Modification | Reference |

| Nanobody B | Pichia pastoris (MutS strain) | Methanol as sole carbon source | Misincorporation of O-methyl-L-homoserine at methionine residues | researchgate.net |

| Nanobodies® | Pichia pastoris (MutS strains) | Fed-batch fermentation with methanol | Product variant with a Δ-16 Da mass difference | nih.govresearchgate.net |

Impact on Protein Function and Cellular Stress Responses

The substitution of methionine with O-Methyl-L-homoserine can lead to the production of dysfunctional proteins, which is considered a significant reduction in the quality of recombinant protein products. nih.govresearchgate.netresearchgate.net The presence of this analog can disrupt the normal structure and, consequently, the function of the affected proteins. researchgate.net This alteration in protein integrity can trigger cellular stress responses as the cell attempts to manage the accumulation of misfolded or non-functional proteins. nih.gov

While the precise impact on the function of specific proteins is an area of ongoing research, the accumulation of such aberrant proteins is a known cellular stressor that can activate pathways like the unfolded protein response (UPR). nih.gov The cell employs quality control mechanisms, including molecular chaperones and proteasomal degradation, to mitigate the potentially toxic effects of these misfolded proteins.

Methionyl-tRNA Synthetase Selectivity

The misincorporation of O-Methyl-L-homoserine into proteins is facilitated by the activity of methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its corresponding transfer RNA (tRNA) molecule. nih.govwikipedia.orgebi.ac.uk This enzyme, while highly specific, can mistakenly recognize O-Methyl-L-homoserine as its cognate substrate, L-methionine, due to their structural similarities. nih.gov This leads to the formation of O-Methyl-L-homoseryl-tRNA^Met, which is then delivered to the ribosome and incorporated into the growing polypeptide chain. nih.gov

The accuracy of protein synthesis relies heavily on the ability of aminoacyl-tRNA synthetases to discriminate between cognate and non-cognate amino acids. nih.gov Studies on E. coli MetRS have shown that the enzyme's active site forms a specific recognition pocket for the methionine side chain. nih.gov While MetRS exhibits a high degree of selectivity, the presence of high concentrations of a structural analog like O-Methyl-L-homoserine can challenge this fidelity, leading to misincorporation. nih.gov The binding energies of various methionine analogs to MetRS have been calculated, demonstrating a correlation with their in vitro kinetic parameters. nih.gov

Analogous Behavior with L-Methionine

O-Methyl-L-homoserine's role as a metabolic analog of L-methionine is central to its biological effects. researchgate.net This analogy means that it can participate in biochemical reactions and pathways that are normally reserved for methionine. The most significant of these is its incorporation into proteins, as detailed above. nih.govnih.govresearchgate.net Beyond this, its presence can potentially disrupt other methionine-dependent processes within the cell.

Influence on Cellular Metabolism and Growth

Growth Defeat in Microorganisms under Methanol Stress

In methylotrophic yeasts such as Ogataea methanolica and Pichia pastoris, growth on methanol as the sole carbon source leads to metabolic adaptations. nih.govnih.gov However, high concentrations of methanol can be toxic and lead to cellular stress. nih.gov The synthesis of O-Methyl-L-homoserine is a consequence of methanol metabolism, where the enzyme O-acetyl-L-homoserine sulfhydrylase (MetY) mistakenly uses methanol instead of its natural substrate. researchgate.net The resulting production and subsequent incorporation of this toxic methionine analog into proteins can lead to a "growth defeat," where cellular proliferation is impaired due to the accumulation of dysfunctional proteins. researchgate.net

in Methanol Toxicity Mechanisms

Methanol, a simple alcohol used in various industrial and commercial products, poses significant health risks due to its toxic metabolites. The primary mechanism of methanol toxicity involves its metabolic conversion to formaldehyde (B43269) and subsequently to formic acid, which leads to severe metabolic acidosis and cellular damage. ethz.ch

The metabolism of methanol primarily occurs in the liver, where the enzyme alcohol dehydrogenase (ADH) oxidizes it to formaldehyde. mdpi.comfrontiersin.org This intermediate is then rapidly converted to formic acid by aldehyde dehydrogenase. mdpi.comfrontiersin.org The accumulation of formic acid is the principal driver of toxicity, as it inhibits cytochrome c oxidase in the mitochondrial electron transport chain. ethz.chfrontiersin.org This inhibition disrupts cellular respiration, leading to cellular hypoxia, and causes a cascade of metabolic disturbances, most notably metabolic acidosis. ethz.chfrontiersin.org The clinical manifestations of methanol poisoning, including visual disturbances leading to blindness and damage to the central nervous system, are largely attributed to the effects of formic acid. ethz.chmdpi.com

In addition to this primary pathway, research has shed light on other biochemical interactions of methanol, including its relationship with amino acid metabolism. O-Methyl-L-homoserine, also known as methoxine, is a metabolic analog of the essential amino acid methionine. ethz.chmdpi.com It is structurally similar, with an oxygen atom replacing the sulfur atom of methionine. ethz.ch This similarity allows it to participate in, and potentially interfere with, metabolic pathways intended for methionine.

A significant finding in the context of methanol's biological impact is the enzymatic synthesis of methoxine from methanol. The enzyme O-acetyl homoserine sulfhydrylase can utilize methanol as a substrate, particularly at elevated concentrations, to produce methoxine. This reaction suggests a direct link between methanol exposure and the formation of this metabolic analog. The production of methoxine is considered a component of the cellular stress response to methanol.

Once formed, methoxine, as a toxic homolog of methionine, can be mistakenly incorporated into polypeptides during protein synthesis. This incorporation can disrupt the normal structure and function of proteins, leading to cellular stress. In response to methoxine-induced stress, cells may upregulate the production of chaperones and proteases to manage the misfolded or non-functional proteins.

The biological activity of O-Methyl-L-homoserine is also evident in its interaction with enzymes in the methionine biosynthesis pathway. It can act as a substrate for homoserine O-acetyltransferase (HTA), an enzyme that catalyzes a key step in methionine synthesis in many bacteria and fungi. The interaction of O-Methyl-L-homoserine with such enzymes highlights its potential to influence cellular metabolism and growth.

Furthermore, the broader metabolic network connecting homoserine and one-carbon compounds like methanol is an area of active research. For instance, a "homoserine cycle" has been proposed as a re-engineered pathway for the assimilation of methanol in microorganisms like E. coli. nih.gov This cycle relies on the activity of promiscuous enzymes that can condense formaldehyde, a direct metabolite of methanol, into the pathway. nih.gov

While the accumulation of formic acid remains the central mechanism of acute methanol toxicity, the formation of O-Methyl-L-homoserine (methoxine) represents another facet of methanol's biological impact. It demonstrates how methanol can be shunted into amino acid metabolic pathways, leading to the creation of a toxic analog that can disrupt protein synthesis and cellular function.

Research Findings on Methanol and Metabolite Toxicity

| Parameter | Finding | Reference |

| Primary Toxic Metabolite | Formic acid is the primary toxic metabolite responsible for most of the clinical manifestations of methanol poisoning. | ethz.chmdpi.com |

| Mechanism of Action | Formic acid inhibits mitochondrial cytochrome c oxidase, leading to cellular hypoxia and metabolic acidosis. | ethz.chfrontiersin.org |

| Metabolic Conversion | Methanol is metabolized to formaldehyde by alcohol dehydrogenase (ADH) and then to formic acid by aldehyde dehydrogenase (ALDH). | mdpi.comfrontiersin.org |

| O-Methyl-L-homoserine (Methoxine) Formation | The enzyme O-acetyl homoserine sulfhydrylase can synthesize methoxine from methanol at high concentrations. | |

| Toxicity of Methoxine | As a toxic homolog of methionine, methoxine can be incorporated into proteins, disrupting their function and inducing cellular stress. |

Enzymatic Interactions in Methanol Metabolism

| Enzyme | Role in Methanol Toxicity/Metabolism | Substrates/Products | Reference |

| Alcohol Dehydrogenase (ADH) | Catalyzes the initial, rate-limiting step of methanol metabolism. | Methanol → Formaldehyde | mdpi.comfrontiersin.org |

| Aldehyde Dehydrogenase (ALDH) | Rapidly converts formaldehyde to the primary toxic metabolite. | Formaldehyde → Formic Acid | mdpi.comfrontiersin.org |

| Cytochrome c Oxidase | Inhibited by formic acid, leading to disruption of cellular respiration. | - | ethz.chfrontiersin.org |

| O-acetyl homoserine sulfhydrylase | Can utilize methanol to produce a toxic amino acid analog. | Methanol + O-acetyl homoserine → Methoxine | |

| Homoserine O-acetyltransferase (HTA) | Interacts with O-Methyl-L-homoserine, indicating interference with methionine biosynthesis. | O-Methyl-L-homoserine can act as a substrate. |

Advanced Synthetic Methodologies and Research Applications of O Methyl L Homoserine Hydrochloride

Chemical Synthesis Approaches for O-Methyl-L-homoserine Hydrochloride

The synthesis of this compound can be achieved through various chemical strategies, often involving the protection of reactive functional groups and the careful selection of starting materials.

A crucial aspect of synthesizing O-Methyl-L-homoserine for use in peptide synthesis is the application of protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect the α-amino group of the amino acid. chemimpex.comchemimpex.com This strategy is essential for controlling the reactivity of the amino group during peptide chain elongation. The Fmoc group is stable under the conditions required for peptide coupling but can be readily removed with a mild base, allowing for the stepwise addition of amino acids. youtube.com

The synthesis of Fmoc-O-methyl-L-homoserine allows for its direct use in solid-phase peptide synthesis (SPPS). chemimpex.com The methyl ether on the side chain is generally stable throughout the synthesis. The use of a trityl group as an additional protective group can enhance stability and solubility during synthesis. chemimpex.com

Table 1: Key Protecting Groups in O-Methyl-L-homoserine Synthesis

| Protecting Group | Target Functional Group | Key Features |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino group | Base-labile, allows for selective deprotection during SPPS. chemimpex.comyoutube.com |

| Trityl | Side chain hydroxyl (pre-methylation) | Acid-labile, enhances stability and solubility. chemimpex.com |

| Boc (tert-Butoxycarbonyl) | α-Amino or ε-Amino group | Acid-labile, used in alternative peptide synthesis strategies. nih.govnih.gov |

| Cbz (Carboxybenzyl) | α-Amino group | Removed by hydrogenolysis. nih.gov |

This table summarizes common protecting groups and their roles in the synthesis of O-Methyl-L-homoserine and its derivatives.

This compound can be synthesized from readily available precursors such as L-homoserine and L-aspartic acid.

From L-Aspartic Acid: L-aspartic acid serves as a biosynthetic precursor to L-homoserine in microorganisms like Escherichia coli. nih.govwikipedia.org The metabolic pathway involves several enzymatic steps, including the reduction of an aspartate derivative. nih.gov While primarily a biological pathway, the principles can inform chemical synthesis strategies. In engineered E. coli, L-aspartate is converted to L-homoserine through the action of enzymes like aspartokinase and homoserine dehydrogenase. nih.gov This biosynthetic approach can be harnessed for the large-scale production of L-homoserine, which can then be chemically converted to O-Methyl-L-homoserine. bohrium.com

This compound as a Building Block in Peptide Synthesis

The methylated side chain of O-Methyl-L-homoserine offers unique properties when incorporated into peptides, influencing their conformation and stability.

Fmoc-O-methyl-L-homoserine is a valuable building block in solid-phase peptide synthesis (SPPS). chemimpex.com SPPS allows for the efficient and automated synthesis of peptides on a solid support. youtube.com The use of Fmoc-protected O-Methyl-L-homoserine enables its incorporation at specific positions within a peptide sequence. chemimpex.com This is particularly useful for creating peptide libraries for drug discovery and for studying structure-activity relationships. chemimpex.com

Bioconjugation Applications of this compound

Bioconjugation involves the linking of biomolecules to other molecules, such as fluorescent dyes or drugs. While direct bioconjugation applications of this compound are less documented, its derivatives can be used in such processes. chemimpex.com For example, the aminooxy functionality, which can be introduced onto the homoserine side chain, is highly reactive towards aldehydes and ketones, forming stable oxime linkages. A derivative, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, can be incorporated into peptides and subsequently used for chemoselective glycosylation to generate neoglycopeptides. nih.gov This demonstrates the potential of O-Methyl-L-homoserine derivatives as platforms for bioconjugation reactions. nih.gov

Attachment of Biomolecules for Targeted Systems

The precise delivery of therapeutic agents to specific cells or tissues is a central goal in modern medicine. The chemical structure of O-Methyl-L-homoserine derivatives makes them valuable components in the construction of such targeted systems. The primary application in this area is in the field of bioconjugation, a process that involves linking biomolecules to other molecules, including drugs or imaging agents. chemimpex.com

When protected with a fluorenylmethoxycarbonyl (Fmoc) group, Fmoc-O-methyl-L-homoserine becomes a key building block for solid-phase peptide synthesis. chemimpex.com This allows for its incorporation into custom-designed peptides. These peptides can be engineered as targeting ligands that recognize and bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. youtube.com By attaching a drug molecule to such a peptide, a targeted drug delivery system is created, which can enhance the therapeutic efficacy of the drug while minimizing off-target side effects. chemimpex.comthedailyscientist.org

The integration of non-canonical amino acids like O-Methyl-L-homoserine into these delivery systems can improve the stability of the peptide against enzymatic degradation in the body, prolonging its circulation time and increasing the likelihood of reaching its target. thedailyscientist.org

Protein Engineering Research utilizing this compound Derivatives

Protein engineering aims to create novel proteins with new or enhanced functions. The incorporation of non-canonical amino acids is a powerful strategy in this field, and O-Methyl-L-homoserine, also known as methoxine, has been a subject of significant research in this context. chemimpex.com

A notable example of its role in protein modification was discovered in studies involving the methylotrophic yeast Pichia pastoris, a popular host for producing recombinant proteins. nih.govresearchgate.net Researchers observed that when these yeast strains were grown in a medium containing methanol (B129727) as the primary carbon source, a variant of the produced protein (in this case, a Nanobody) appeared with a mass difference of -16 Da compared to the expected protein. nih.govresearchgate.net

Through detailed analysis, this modification was identified as the misincorporation of O-methyl-L-homoserine (methoxine) in place of the standard amino acid methionine. nih.govresearchgate.netresearchgate.net The yeast enzyme O-acetyl homoserine sulfhydrylase was found to catalyze a side reaction with methanol from the growth medium, producing methoxine. nih.govresearchgate.net This methionine analogue was then mistakenly used by the cell's translational machinery during protein synthesis, leading to the creation of a modified protein. researchgate.net This discovery highlights a specific mechanism by which a derivative of O-Methyl-L-homoserine can be incorporated into a protein sequence, altering its final structure and properties.

Modifying Proteins for Stability and Functionality

The substitution of a natural amino acid with a non-canonical one like methoxine directly impacts the protein's structure and, consequently, its stability and functionality. The replacement of methionine with methoxine results in a protein with altered properties. In the case of the Pichia pastoris studies, the incorporation of methoxine was found to produce "aberrant" or "dysfunctional" proteins, triggering cellular stress responses.

This modification, while initially unintended, provides a powerful research tool. It allows scientists to study the specific role of methionine residues in a protein's structure and function. By intentionally inducing methoxine incorporation, researchers can investigate how the substitution affects protein folding, stability, and biological activity.

The identification of these methoxine-containing peptides was confirmed through rigorous analytical techniques. Tryptic digests of the modified proteins were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC), where the peptides containing methoxine showed different retention times than their methionine-containing counterparts. The identity was then confirmed by mass spectrometry and by comparing the results to synthetically created peptides containing O-methyl-L-homoserine. researchgate.net

Table 1: Research Findings on Methoxine Incorporation in Nanobody B

| Peptide ID | Modification | Analytical Method | Key Finding | Reference |

| Peptides 2, 8, 10, 16 | Δ-16 Da Mass Difference | RP-HPLC, MS/MS | Peptides containing a methionine residue showed a mass change corresponding to the substitution of methionine with methoxine. | researchgate.net |

| Synthetic Peptide 10 | O-methyl-L-homoserine | RP-HPLC | The synthetic peptide with methoxine had the same retention time as the Δ-16 Da variant from the Nanobody digest. | researchgate.net |

| Synthetic Peptide 10 | Aspartic Acid | RP-HPLC | A control peptide with an aspartic acid substitution (another possible Δ-16 Da change) had a different retention time. | researchgate.net |

Research in Neuroscience and Neurotransmitter Pathways

The study of the nervous system often involves probing the intricate functions of neuronal proteins like ion channels and receptors. While specific, publicly documented research focusing solely on this compound in neuroscience is not extensive, chemical suppliers indicate its use in studies involving neurotransmitter pathways. chemimpex.comchemimpex.com The broader field of chemical neuroscience extensively uses non-canonical amino acids to investigate these systems. nih.govnih.gov

The established methodology involves genetically encoding unnatural amino acids into specific sites within neuronal proteins. nih.govescholarship.orgnih.gov This allows researchers to introduce unique chemical properties, probes, or photo-reactive groups into proteins such as potassium channels or G-protein-coupled receptors (GPCRs), which are crucial for neurotransmission. nih.govumich.edu For example, incorporating a bulky, light-sensitive amino acid into an ion channel can render it inactive until it is switched on with a pulse of light, giving researchers precise control over neuronal firing. escholarship.org

Given its structure as a non-canonical amino acid, O-Methyl-L-homoserine or its derivatives could theoretically be used in a similar fashion. Its incorporation into a neurotransmitter receptor could help map the receptor's binding site or investigate how the receptor's structure relates to its function. While detailed studies for this specific compound are not widely published, the principles established with other unnatural amino acids provide a clear framework for its potential application in understanding neurological disorders and neurotransmitter pathways. chemimpex.comchemimpex.com

Development of Novel Drug Candidates Targeting Biological Pathways

The search for new medicines is greatly accelerated by high-throughput screening methods, and O-Methyl-L-homoserine derivatives are important tools in this process. The Fmoc-protected form, Fmoc-O-methyl-L-homoserine, is a versatile building block used in solid-phase peptide synthesis. chemimpex.com Its primary role in drug discovery is to facilitate the creation of vast collections of peptides known as peptide libraries. chemimpex.comcreative-peptides.com

These libraries can contain thousands or even millions of different peptides, each with a unique sequence. Researchers can then screen these libraries against a specific biological target, such as an enzyme or a receptor involved in a disease pathway, to find a peptide that binds to the target and modulates its activity. The compatibility of Fmoc-O-methyl-L-homoserine with automated peptide synthesizers makes the rapid generation of these libraries feasible. chemimpex.com

The inclusion of non-canonical amino acids like O-Methyl-L-homoserine in these peptides is advantageous. It increases the chemical diversity of the library beyond what is possible with the 20 standard amino acids. Furthermore, it can improve the "drug-like" properties of the resulting peptide candidates, such as enhanced solubility and stability, which are critical for a potential therapeutic to be effective in the body. chemimpex.com

Analytical Approaches in O Methyl L Homoserine Hydrochloride Research

Chromatographic Methods for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. In the study of O-Methyl-L-homoserine hydrochloride and its derivatives, several chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for separating components of a mixture. A common variant, Reversed-Phase HPLC (RP-HPLC), is particularly well-suited for separating polar compounds like amino acid derivatives. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar aqueous/organic solvent mixture. This compound, being a polar molecule, will have a low affinity for the nonpolar stationary phase and will elute relatively quickly with a polar mobile phase.

The purity of related compounds, such as Fmoc-O-methyl-L-homoserine, is frequently assessed by HPLC, often achieving purities of 99% or greater. chemimpex.comjk-sci.comsigmaaldrich.com The method's parameters, including the specific column, mobile phase composition, flow rate, and detector, are optimized to achieve the best separation. For this compound, a C18 column is a common choice for the stationary phase. Detection is typically performed using a UV detector, as the compound may lack a strong chromophore, or more advanced detectors like mass spectrometers.

Table 1: Illustrative RP-HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18, 2.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-based gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.4 mL/min |

| Temperature | 35 °C |

| Detection | UV or Mass Spectrometry (MS) |

Note: These are example parameters and would require optimization for the specific analysis of this compound.

For highly sensitive and specific detection and quantification, especially in complex biological samples, Liquid Chromatography is often coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique combines the separation capabilities of HPLC with the mass analysis capabilities of a tandem mass spectrometer. After separation on the LC column, the analyte is ionized and enters the mass spectrometer. The first mass analyzer selects the parent ion of O-Methyl-L-homoserine, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a high degree of certainty in identification and quantification.

LC-MS/MS methods are essential for studying related molecules like N-acyl-L-homoserine lactones (AHLs) and can achieve very low limits of detection, sometimes in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govnih.gov The analytical performance of LC-MS/MS is often compared to and can surpass traditional methods for amino acid analysis. nih.gov

Table 2: Representative LC-MS/MS Settings for the Analysis of Small Polar Molecules

| Parameter | Typical Setting |

|---|---|

| LC System | High-performance liquid chromatography system |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Spray Voltage | 3.0 kV |

| Nebulizing Gas Flow | 2 L/min |

| Drying Gas Flow | 15 L/min |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific parent and fragment ion masses would need to be determined for this compound.

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. Since this compound is an amino acid derivative, it possesses charged groups (an amino group and a carboxyl group), making it amenable to separation by IEC. The stationary phase in IEC is a resin that has charged functional groups. In cation exchange chromatography, the stationary phase is negatively charged and binds positively charged molecules, while in anion exchange chromatography, the reverse is true.

IEC has traditionally been considered a "gold standard" for plasma amino acid analysis. nih.gov High-Performance Anion Exchange Chromatography (HPAEC) is a high-resolution form of IEC. The choice of IEC or HPAEC would depend on the specific charge characteristics of this compound at a given pH and the nature of the sample matrix.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility, a common characteristic of amino acids and their salts. To make it suitable for GC analysis, the compound must first be chemically modified in a process called derivatization. Derivatization increases the compound's volatility, allowing it to be vaporized and travel through the GC column.

Common derivatization agents for amino acids convert the polar functional groups into less polar, more volatile esters or silyl (B83357) derivatives. Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov The choice of carrier gas, such as helium, hydrogen, or nitrogen, can also affect the separation efficiency and analysis time. nih.gov Care must be taken as the hydrochloride component can introduce corrosive HCl gas, which may pose challenges for the GC column and system. chromforum.org

Spectroscopic Techniques for Structural and Reaction Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. 1H-NMR (proton NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their relative numbers.

In the 1H-NMR spectrum of this compound, distinct signals (peaks) would correspond to the different types of protons in the molecule, such as those on the alpha-carbon, beta-carbons, and the methyl group of the ether. The chemical shift (position of the peak), the splitting pattern (multiplicity), and the integration (area under the peak) of these signals provide a fingerprint of the molecule's structure. For example, the protons on the carbon adjacent to the oxygen of the methoxy (B1213986) group would have a characteristic chemical shift. Data for the parent compound, L-Homoserine, shows characteristic shifts for its protons which can serve as a reference. hmdb.cachemicalbook.com

Table 3: Predicted 1H-NMR Chemical Shifts for O-Methyl-L-homoserine

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(NH2)- | ~3.8 | Triplet | 1H |

| -CH2-CH2-O- | ~2.1 | Multiplet | 2H |

| -O-CH2- | ~3.6 | Triplet | 2H |

| -O-CH3 | ~3.3 | Singlet | 3H |

Note: These are predicted values and can vary depending on the solvent and other experimental conditions. The presence of the hydrochloride salt will also influence the chemical shifts, particularly for the protonated amine.

Spectrophotometric Assays (e.g., NADH depletion)

Spectrophotometric assays are a cornerstone of quantitative biochemical analysis, often used to monitor enzyme kinetics. Assays involving the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) are particularly common. While many assays rely on the conversion of lactate (B86563) to pyruvate (B1213749) using lactate dehydrogenase (LDH), which uses NADH/NAD+ as redox cofactors, the underlying principle is broadly applicable. nih.gov In such assays, the enzyme-catalyzed reaction consumes NADH, which is a chromophore that strongly absorbs light at a wavelength of 340 nm. The rate of the reaction can be determined by measuring the decrease in absorbance at this wavelength over time.

The use of L-Lactate Oxidase, which converts lactate to pyruvate via the production of H₂O₂, represents an alternative that overcomes potential biases from pyruvate presence in extracts, a common issue in NADH-dependent systems working near thermodynamic equilibrium. nih.govnih.gov For O-Methyl-L-homoserine, a similar coupled-enzyme assay could be designed where its synthesis or degradation is linked to an NADH-dependent dehydrogenase. The reaction progress would be monitored by the change in NADH concentration, allowing for quantification.

Amino Acid Analysis Methodologies

The quantification of amino acids and their derivatives, including O-Methyl-L-homoserine, often requires derivatization to enhance detection, followed by chromatographic separation. researchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the specific identification and quantification of such compounds from biological samples. nih.gov

Several derivatization agents are employed in amino acid analysis:

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This agent reacts with primary and secondary amino groups. The resulting derivatives can be purified by solid-phase extraction (SPE) and separated by reversed-phase HPLC. Detection using electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification, with limits of detection as low as 1 fmol/µl. researchgate.net

Phenylisothiocyanate (PITC): This is another common derivatizing agent used in amino acid analysis prior to chromatographic separation. fujifilm.com

3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS): Derivatization with APDS allows for detection with mass spectrometry. The aminopyridyl group enhances ionization efficiency, leading to high sensitivity in LC/MS/MS analysis. This method allows for the distinction of amino acids by their mass-to-charge ratio (m/z), even if they co-elute, potentially shortening analysis time. fujifilm.com

These methods provide a framework for the sensitive and specific analysis of O-Methyl-L-homoserine in various research contexts.

Table 1: Comparison of Amino Acid Derivatization and Analysis Methods

| Method | Derivatizing Agent | Detection Technique | Key Advantages | Citation |

|---|---|---|---|---|

| Fmoc Derivatization | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | LC-ESI-MS/MS (MRM) | High sensitivity (fmol/µl LOD), rapid derivatization (~5 min), specific detection. | researchgate.net |

| PITC Derivatization | Phenylisothiocyanate (PITC) | HPLC | Established method for pre-column derivatization. | fujifilm.com |

| APDS Derivatization | 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) | LC/MS/MS | High ionization efficiency, allows distinction by m/z, can shorten analysis time. | fujifilm.com |

| Ninhydrin Method | Ninhydrin | Spectrophotometry (Amino Acid Analyzer) | Traditional method used in dedicated amino acid analyzers. | fujifilm.com |

Bioassay Techniques for Quantification

Bioassays offer a functional approach to quantification, measuring the concentration of a substance by its effect on a living system. For N-acyl-homoserine lactones (AHLs), which are structurally related to O-Methyl-L-homoserine, several bioassays have been developed. These assays can be adapted to screen for and quantify molecules with similar activity.

One prominent technique involves using a reporter strain of Agrobacterium tumefaciens. researchgate.net This strain contains a gene fusion where lacZ (encoding β-galactosidase) is under the control of an AHL-regulated promoter. When the AHL is present, the gene is expressed, and the resulting enzyme activity can be detected. After separating sample extracts using thin-layer chromatography (TLC), the plate is overlaid with the reporter bacteria. The presence of an active compound results in a colored spot, the intensity of which is proportional to the amount of the signal molecule. researchgate.net

Another bioassay uses the bacterium Chromobacterium violaceum. acs.org This organism produces the purple pigment violacein (B1683560) in a process regulated by AHLs. The anti-quorum sensing activity of a compound can be quantified by measuring the inhibition of violacein production. The effectiveness of a test compound, such as a derivative of homoserine lactone, is determined by assessing the reduction in pigment compared to a control. acs.org

Table 2: Bioassay Techniques for Homoserine Lactone Derivatives

| Bioassay Method | Organism | Principle | Measurement | Citation |

|---|---|---|---|---|

| Reporter Gene Assay | Agrobacterium tumefaciens (with lacZ fusion) | AHL-dependent activation of a reporter gene. | Colorimetric detection of β-galactosidase activity on a TLC plate. | researchgate.net |

| Violacein Inhibition Assay | Chromobacterium violaceum | Inhibition of AHL-regulated violacein pigment production. | Spectrophotometric quantification of violacein extracted from the bacterial culture. | acs.org |

Sample Preparation and Data Validation Strategies

Reliable analytical results depend on meticulous sample preparation and rigorous data validation. The primary goals of sample preparation are to concentrate the analyte, isolate it from interfering matrix components, and convert it into a form suitable for analysis. nih.gov

Sample Preparation: For complex biological samples, preparation is a critical and often time-consuming stage. nih.gov When analyzing intracellular metabolites, it is crucial to disrupt the robust cell walls, if present, to ensure efficient extraction. chromatographyonline.com A common strategy for separating intracellular and extracellular components involves centrifugation to pellet the cells, followed by washing. nih.gov To halt metabolic activity and prevent enzymatic degradation of the analyte, a quenching step, such as acidic extraction (e.g., with perchloric acid), is often employed. nih.gov

For chromatographic analysis, further purification may be necessary. Solid-phase extraction (SPE) is a versatile technique used to remove interfering substances and concentrate the analyte. researchgate.netnih.gov The derivatization process itself is a key part of sample preparation for many amino acid analysis methods, followed by steps to remove excess reagents before injection into the analytical instrument. researchgate.netfujifilm.com

Data Validation: Method validation is essential to ensure that an analytical method is accurate, reliable, and fit for its intended purpose. Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise. For Fmoc-derivatized amino acids, LODs can reach the femtomole per microliter range. researchgate.net

Linearity: The range over which the analytical signal is directly proportional to the concentration of the analyte. A method for amino acid analysis demonstrated a linear range up to 125 pmol/µl. researchgate.net

Precision: The closeness of repeated measurements under the same conditions. It is often expressed as the relative standard deviation (RSD). For a validated amino acid analysis method, intraday and interday precisions were reported to be lower than 10% RSD for most amino acids. researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. nih.gov

By implementing these strategies, researchers can ensure the quality and integrity of the data generated in studies of this compound.

Concluding Perspectives and Future Research Directions

Unexplored Enzymatic Pathways and Novel Interactions

The metabolic fate and molecular interactions of O-Methyl-L-homoserine are largely uncharted territories. Future research should prioritize the discovery and characterization of enzymes that can process this compound, as well as its potential to interact with existing biological pathways.

L-homoserine is a critical branch-point intermediate in the aspartate metabolic pathway, leading to the synthesis of essential amino acids like threonine and methionine. anethole-dragosantol.com A key area of investigation is how O-Methyl-L-homoserine might be synthesized in vivo or how it interacts with the enzymes of this pathway. For instance, researchers could explore if homoserine kinases or transferases can recognize and modify O-Methyl-L-homoserine. A recent study uncovered a novel methionine biosynthesis route in Streptomyces that utilizes O-phospho-l-homoserine, an intermediate also involved in threonine synthesis. asm.org This highlights the metabolic plasticity surrounding homoserine derivatives and suggests that engineered or yet-undiscovered enzymes could potentially use O-Methyl-L-homoserine as a substrate for novel biosynthetic pathways.

Another critical interaction to explore is with aminoacyl-tRNA synthetases (aaRSs). These enzymes are responsible for charging tRNAs with their corresponding amino acids for protein synthesis. wikipedia.org Investigating the promiscuity of native aaRSs could reveal if any have a latent affinity for O-Methyl-L-homoserine. More likely, the development of orthogonal translation systems (OTS), comprising a unique aaRS/tRNA pair, will be necessary for its efficient and specific incorporation into proteins. mdpi.compreprints.org Discovering or engineering an aaRS that specifically recognizes O-Methyl-L-homoserine would be a significant breakthrough, enabling its site-specific insertion into recombinant proteins.

| Enzyme/System Class | Potential Role/Interaction | Research Question |

|---|---|---|

| Methyltransferases (e.g., SAM-dependent) | Biosynthesis of O-Methyl-L-homoserine from L-homoserine. | Can native or engineered methyltransferases catalyze the O-methylation of L-homoserine? |

| Homoserine Kinase / Dehydrogenase | Interaction with the aspartate pathway. | Does O-Methyl-L-homoserine act as a substrate or inhibitor for key enzymes in the L-homoserine metabolic pathway? |

| Aminoacyl-tRNA Synthetases (aaRS) | Incorporation into proteins. | Can any native aaRSs recognize O-Methyl-L-homoserine, or can an orthogonal aaRS be evolved for this purpose? |

| Transaminases / Aldolases | Catabolism or novel synthesis routes. | Are there enzymatic cascades that can utilize O-Methyl-L-homoserine as a substrate for producing other valuable chemicals? |

Strategies for Mitigating O-Methyl-L-homoserine Misincorporation in Biomanufacturing

The introduction of any ncAA into a biomanufacturing process raises concerns about its misincorporation at unintended sites, which can lead to non-functional or toxic protein products. The natural error rate of protein synthesis is estimated to be around one in every 10,000 amino acids, but this can be higher when ncAAs are present that may be mistakenly recognized by the cell's translational machinery. nih.gov

Mitigating the misincorporation of O-Methyl-L-homoserine is crucial for its use in producing therapeutic proteins or industrial enzymes. The primary strategy to ensure fidelity is the development and optimization of orthogonal translation systems (OTS). mdpi.compreprints.org An ideal OTS consists of an aaRS that exclusively charges O-Methyl-L-homoserine onto a dedicated tRNA, which in turn recognizes a codon (e.g., a stop codon like UAG) reassigned to the ncAA. mdpi.com This system must be "orthogonal" in that the engineered synthetase does not recognize any canonical amino acids, and the engineered tRNA is not recognized by any native synthetases.

Further strategies involve enhancing the proofreading capabilities of the engineered aaRS. Many natural aaRSs have editing domains that hydrolyze incorrectly charged amino acids. nih.gov Incorporating or engineering such domains into the O-Methyl-L-homoserine-specific synthetase could significantly reduce mischarging events. Additionally, modifying the host organism's genome to remove competing factors, such as by deleting release factor 1 (RF1) in E. coli to free up the UAG codon, can improve incorporation efficiency and fidelity. preprints.org

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Orthogonal Translation Systems (OTS) | Use of an engineered aaRS/tRNA pair specific to O-Methyl-L-homoserine and a reassigned codon. mdpi.com | High specificity and site-directed incorporation. | Requires extensive protein engineering to develop a highly active and specific OTS. |

| aaRS Proofreading Enhancement | Incorporating editing domains into the engineered aaRS to remove misacylated canonical amino acids. nih.gov | Increases the fidelity of the engineered synthetase. | Can be structurally complex to engineer without compromising charging activity. |